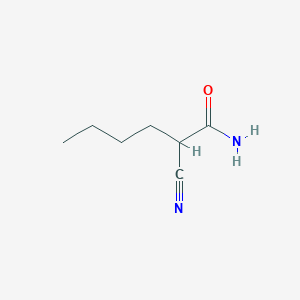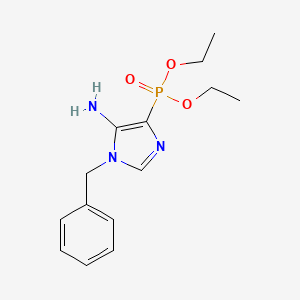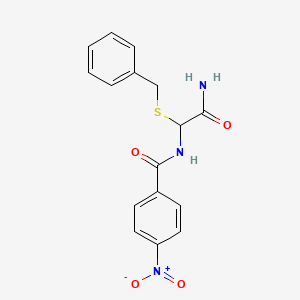![molecular formula C20H29NO3 B14005793 D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester](/img/structure/B14005793.png)
D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester is a compound known for its applications in the medical field, particularly in the treatment of type 2 diabetes. It is commonly referred to as Nateglinide . This compound is a derivative of the unnatural amino acid D-phenylalanine and is known for its hypoglycemic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester involves several steps. One of the methods includes the reaction of 4-isopropylbenzoic acid with platinum oxide in acetic acid, which undergoes hydrogenation to give a mixture of cis and trans isomers . This mixture is then converted to the methyl ester form. The trans isomer is further reacted with sodium hydride to give a predominantly trans product . This product is then coupled with D-phenylalanine methyl ester in the presence of hydrochloric acid to yield the final compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective and to produce the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester has several scientific research applications:
Chemistry: It is used as a model compound in studies of amino acid derivatives.
Biology: It is used to study the effects of amino acid derivatives on biological systems.
Medicine: It is used as a hypoglycemic agent in the treatment of type 2 diabetes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester involves the stimulation of insulin secretion from the pancreas . This is achieved by closing ATP-dependent potassium channels in the membrane of β cells, leading to depolarization and the opening of voltage-gated calcium channels . The influx of calcium ions triggers the release of insulin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Repaglinide: Another hypoglycemic agent that stimulates insulin secretion.
Mitiglinide: Similar to Nateglinide, it is used to control blood glucose levels.
Uniqueness
D-phenylalanine, n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-, methylester is unique in its rapid onset and short duration of action, making it particularly effective for controlling postprandial blood glucose levels .
Eigenschaften
IUPAC Name |
methyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNEIVFFXOKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

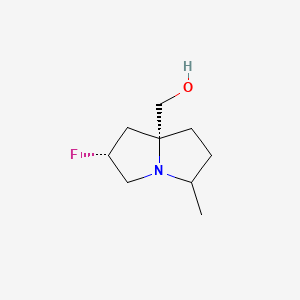

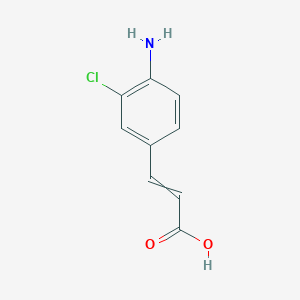
![3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine](/img/structure/B14005741.png)
![[3-(prop-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B14005743.png)
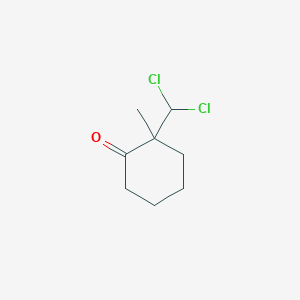

![2-[4-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B14005766.png)
